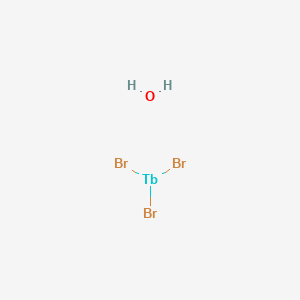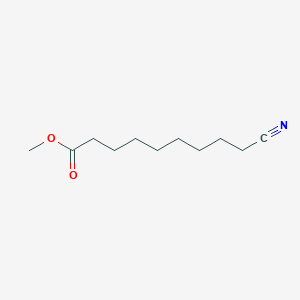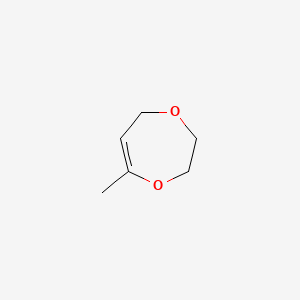![molecular formula C21H24N8O5 B13818487 (4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methotrexate alpha-methyl ester is a derivative of methotrexate, a well-known antifolate drug used primarily in the treatment of cancer and autoimmune diseases. Methotrexate alpha-methyl ester retains the core structure of methotrexate but includes an ester group, which can influence its pharmacokinetic properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methotrexate alpha-methyl ester typically involves the esterification of methotrexate. This process can be achieved by reacting methotrexate with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is monitored until the desired ester is formed, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of methotrexate alpha-methyl ester follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: Methotrexate alpha-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pteridine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Methotrexate and methanol.
Oxidation: Various oxidized derivatives of methotrexate.
Reduction: Reduced forms of methotrexate with altered pteridine rings
科学的研究の応用
Methotrexate alpha-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Explored as an alternative to methotrexate with potentially different pharmacokinetic properties, which may offer advantages in certain therapeutic contexts.
Industry: Utilized in the development of new drug formulations and delivery systems
作用機序
Methotrexate alpha-methyl ester exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme involved in the folate pathway. This inhibition prevents the formation of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, thereby interfering with DNA synthesis and cell replication. The ester group may influence the compound’s absorption, distribution, metabolism, and excretion, potentially altering its overall efficacy and safety profile .
類似化合物との比較
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Aminopterin: Another antifolate with similar mechanisms of action but different pharmacokinetic properties.
Pemetrexed: A multi-targeted antifolate used in cancer therapy.
Uniqueness: Methotrexate alpha-methyl ester is unique due to its ester group, which can modify its pharmacokinetic properties compared to methotrexate. This modification may result in differences in absorption, distribution, metabolism, and excretion, potentially offering advantages in specific therapeutic contexts .
特性
分子式 |
C21H24N8O5 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m1/s1 |
InChIキー |
JYFDQHNTJJOKAS-CQSZACIVSA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)OC |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


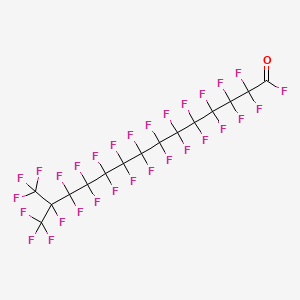
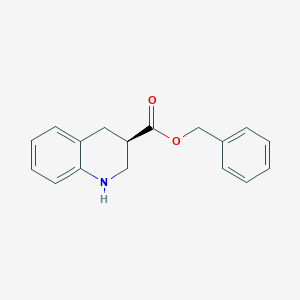

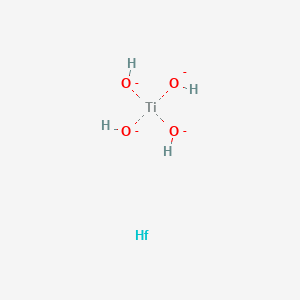


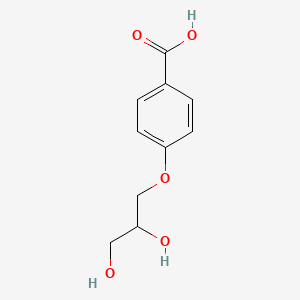
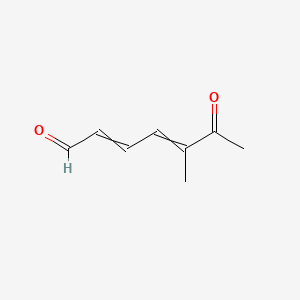
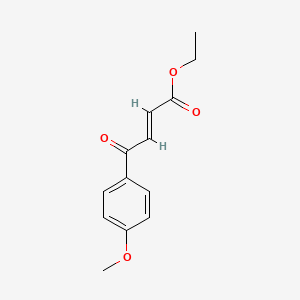

![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
